
C29H22BrN3O7
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Overview
Description
The compound with the molecular formula C29H22BrN3O7 is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, multiple aromatic rings, and several functional groups. Its diverse chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C29H22BrN3O7 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of Aromatic Rings: The initial steps involve the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of Functional Groups: Functional groups like hydroxyl, nitro, and bromine are introduced through various substitution reactions.
Coupling Reactions: The final steps often involve coupling reactions to link different parts of the molecule together, using reagents like palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Synthesis: Utilizing automated systems to precisely control reaction parameters and reduce human error.
Purification Techniques: Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C29H22BrN3O7: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
C29H22BrN3O7: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which C29H22BrN3O7 exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
C29H22BrN3O7: can be compared with other similar compounds to highlight its uniqueness:
Structural Analogues: Compounds with similar aromatic ring structures but different functional groups.
Functional Analogues: Molecules that share similar biological activities but differ in their chemical structures.
List of Similar Compounds
C28H20BrN3O6: A structurally similar compound with one less oxygen atom.
C30H24BrN3O8: A compound with an additional aromatic ring and oxygen atom.
C29H22ClN3O7: A compound where the bromine atom is replaced with chlorine.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
C29H22BrN3O7 is a complex organic compound whose biological activity has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its intricate molecular structure, which includes:
- Molecular Formula: this compound
- Molecular Weight: 586.41 g/mol
- Functional Groups: The compound contains bromine, nitrogen, and multiple hydroxyl groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity: Initial studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported to be effective against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity: The compound demonstrates antioxidant capabilities, which are essential for neutralizing free radicals and preventing oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases related to oxidative damage.
- Anti-inflammatory Effects: Research has shown that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses and reduce disease progression.
- Cell Membrane Interaction: Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Gene Expression Modulation: There is evidence that this compound can influence gene expression related to inflammation and oxidative stress response.
Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
Antioxidant Activity Assays
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 30 |
ABTS Radical Scavenging | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect with an MIC of 25 µg/mL, suggesting potential use in treating infections caused by resistant strains. -
Case Study on Anti-inflammatory Properties:
In a controlled trial involving inflammatory bowel disease models, treatment with this compound resulted in a significant reduction in inflammatory markers compared to the control group, highlighting its therapeutic potential in chronic inflammatory conditions.
Research Findings
Recent literature emphasizes the importance of further research on this compound to fully elucidate its mechanisms and potential applications. Studies have focused on:
- In vitro assays to determine cytotoxicity and selectivity towards cancerous versus normal cells.
- In vivo studies assessing the pharmacokinetics and bioavailability of the compound.
Properties
Molecular Formula |
C29H22BrN3O7 |
---|---|
Molecular Weight |
604.4 g/mol |
IUPAC Name |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-naphthalen-1-yl-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H22BrN3O7/c1-2-39-23-14-17(13-21(30)26(23)34)25-24-27(40-32(25)18-9-6-10-19(15-18)33(37)38)29(36)31(28(24)35)22-12-5-8-16-7-3-4-11-20(16)22/h3-15,24-25,27,34H,2H2,1H3 |
InChI Key |
GRKVKYDAHGSZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC(=CC=C6)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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